molecular formula C15H20N2O2 B12222841 4-[(1-Cyclohexanecarbonylazetidin-3-yl)oxy]pyridine

4-[(1-Cyclohexanecarbonylazetidin-3-yl)oxy]pyridine

Cat. No.: B12222841
M. Wt: 260.33 g/mol
InChI Key: KQEBYCOZPAVYKL-UHFFFAOYSA-N
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Description

4-[(1-Cyclohexanecarbonylazetidin-3-yl)oxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine moiety linked via an ether bond to a cyclohexanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Cyclohexanecarbonylazetidin-3-yl)oxy]pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Attachment of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group is introduced via an acylation reaction, often using cyclohexanecarbonyl chloride in the presence of a base.

    Etherification with Pyridine: The final step involves the etherification of the azetidine derivative with a pyridine derivative, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyclohexanecarbonylazetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[(1-Cyclohexanecarbonylazetidin-3-yl)oxy]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(1-Cyclohexanecarbonylazetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Cyclohexanecarbonylazetidin-3-yl)oxy]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidine moiety, in particular, may contribute to unique reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

cyclohexyl-(3-pyridin-4-yloxyazetidin-1-yl)methanone

InChI

InChI=1S/C15H20N2O2/c18-15(12-4-2-1-3-5-12)17-10-14(11-17)19-13-6-8-16-9-7-13/h6-9,12,14H,1-5,10-11H2

InChI Key

KQEBYCOZPAVYKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CC(C2)OC3=CC=NC=C3

Origin of Product

United States

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